
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is an organic compound with the molecular formula C22H28O It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butan-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable butanone derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the desired product is obtained with minimal by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under specific conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ketone group enable it to participate in various chemical and biological processes. These interactions can influence enzyme activity, receptor binding, and other cellular functions, making it a versatile tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: This compound shares similar aromatic ring structures but differs in its imidazole core.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar aromatic features with a different ionic structure.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Contains similar aromatic rings but includes a gold(I) center.
Uniqueness
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is unique due to its butan-1-one backbone, which distinguishes it from other compounds with similar aromatic structures.
Propriétés
Numéro CAS |
5349-94-0 |
|---|---|
Formule moléculaire |
C22H28O |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1,4-bis(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C22H28O/c1-14-10-16(3)20(17(4)11-14)8-7-9-21(23)22-18(5)12-15(2)13-19(22)6/h10-13H,7-9H2,1-6H3 |
Clé InChI |
NUGQAYQQTZJDJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCCC(=O)C2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


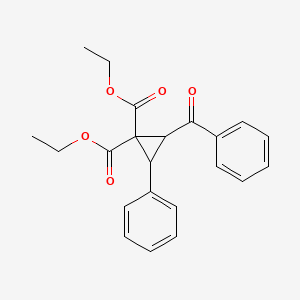
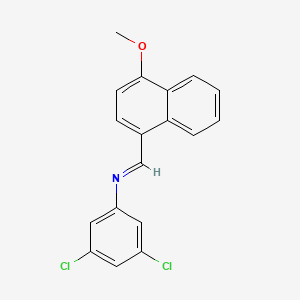
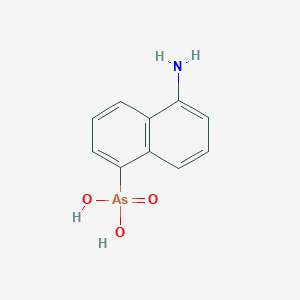

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)


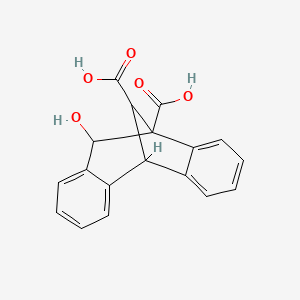

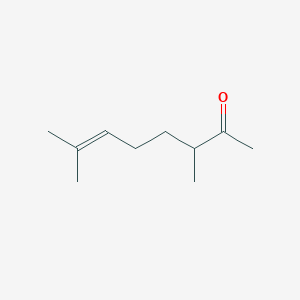


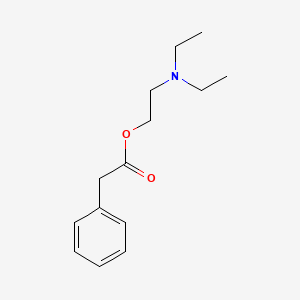
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
